1-(Hydroxymethyl)cyclohexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(hydroxymethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-6-8(7(10)11)4-2-1-3-5-8/h9H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROWDOFTCDMQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Hydroxymethyl Cyclohexane 1 Carboxylic Acid
Retrosynthetic Analysis Strategies for 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. nih.gov This process involves hypothetical "disconnections" of chemical bonds, which correspond to known and reliable chemical reactions in the forward (synthetic) direction.
Disconnection Approaches Targeting the Carboxylic Acid Functionality
A primary disconnection strategy for this compound involves the C-C bond between the quaternary carbon and the carboxylic acid group. This leads to a hydroxymethylcyclohexyl synthon.
A plausible synthetic equivalent for this synthon would be a Grignard reagent derived from a 1-halo-1-(hydroxymethyl)cyclohexane or a protected version thereof. The carboxylic acid functionality can then be introduced by carboxylation of this organometallic intermediate using carbon dioxide. An alternative approach involves the use of a nitrile as a precursor to the carboxylic acid. The hydroxymethylcyclohexyl halide could undergo nucleophilic substitution with a cyanide salt, followed by hydrolysis of the resulting nitrile to afford the target carboxylic acid.
| Disconnection | Synthons | Synthetic Equivalents/Reagents | Forward Reaction |
|---|---|---|---|
| C-COOH | 1-(hydroxymethyl)cyclohexyl anion | 1-halo-1-(hydroxymethyl)cyclohexane + Mg; CO₂ | Grignard reaction |
| C-COOH (via FGI) | 1-(hydroxymethyl)cyclohexyl cation | 1-halo-1-(hydroxymethyl)cyclohexane + NaCN, then H₃O⁺/heat | Nitrile synthesis and hydrolysis |
Disconnection Approaches Targeting the Hydroxymethyl Functionality
Another key retrosynthetic approach focuses on the hydroxymethyl group. A functional group interconversion (FGI) strategy suggests that the primary alcohol of the hydroxymethyl group can be derived from the reduction of a carboxylic acid or an ester. This leads to a precursor such as cyclohexane-1,1-dicarboxylic acid or its monoester.
This dicarboxylic acid derivative is a symmetrical molecule, which can simplify the synthesis. The selective reduction of one of the carboxylic acid groups (or its ester derivative) would then yield the target molecule. This approach offers the advantage of starting from a more readily accessible precursor.
| Disconnection (via FGI) | Precursor Functional Group | Reagents for Forward Reaction | Precursor Molecule |
|---|---|---|---|
| C-OH | Carboxylic acid | LiAlH₄ or BH₃·THF | Cyclohexane-1,1-dicarboxylic acid |
| C-OH | Ester | LiAlH₄ or other reducing agents | Methyl 1-carboxycyclohexane-1-carboxylate |
Cyclohexane (B81311) Ring Construction Strategies (e.g., Diels-Alder reactions)
The construction of the cyclohexane ring itself is a fundamental aspect of the synthesis. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a highly efficient method for forming six-membered rings with good stereochemical control. nih.govnih.gov
A potential Diels-Alder strategy for a precursor to this compound could involve the reaction of a suitable diene with a dienophile containing the precursors to the carboxylic acid and hydroxymethyl groups. For instance, a diene such as 1,3-butadiene (B125203) could react with a dienophile like methyl 2-(acetoxymethyl)acrylate. Subsequent hydrogenation of the resulting cyclohexene (B86901) ring and hydrolysis of the ester and acetate (B1210297) groups would lead to the target molecule. While this specific dienophile may not be common, this illustrates the strategic application of the Diels-Alder reaction. A more practical approach might involve a Diels-Alder reaction to form a cyclohexene dicarboxylic acid derivative, followed by hydrogenation and selective functional group manipulations. google.comgoogle.com
Contemporary Synthetic Routes to this compound and its Precursors
Modern synthetic chemistry offers a variety of reliable methods for the synthesis of complex molecules like this compound, often focusing on efficiency, selectivity, and the use of readily available starting materials.
Hydrogenation-Based Syntheses from Aromatic Precursors (e.g., benzenecarboxylic acids)
A common and industrially viable strategy for the synthesis of cyclohexane derivatives is the catalytic hydrogenation of the corresponding aromatic compounds. nih.govmdpi.com In the context of this compound, a plausible aromatic precursor would be 1-(hydroxymethyl)benzoic acid or a protected derivative.
The catalytic hydrogenation of the benzene (B151609) ring of such a precursor would directly yield the saturated cyclohexane core. This reaction is typically carried out using hydrogen gas and a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), often under elevated pressure and temperature. mdpi.com The choice of catalyst and reaction conditions is crucial to achieve complete saturation of the aromatic ring without affecting the carboxylic acid and hydroxymethyl groups. A patent describes a two-step process involving the hydrogenation of a benzenecarboxylic acid to a cyclohexanecarboxylic acid, followed by hydrogenation of the carboxylic acid group to a hydroxymethyl group. google.com
| Catalyst | Typical Conditions | Selectivity | Reference |
|---|---|---|---|
| Rh/C | 323 K, 10 MPa H₂, scCO₂ | High for ring saturation | mdpi.com |
| Pd/C | 423 K, 15 MPa H₂ | Effective for benzoic acid | mdpi.com |
| Ru/C | 493 K, 6.89 MPa H₂ | Can lead to over-hydrogenation | cabidigitallibrary.org |
| Pt/TiO₂ | 80 °C, 50 bar H₂ | Highly active for benzoic acid | nih.gov |
Functional Group Interconversion Pathways for the Hydroxymethyl Moiety
As indicated in the retrosynthetic analysis, the hydroxymethyl group can be synthesized through the reduction of a carboxylic acid or its ester derivative. This functional group interconversion is a key step in several potential synthetic routes.
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. google.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are commonly employed for this purpose. orgsyn.orgrsc.org For a precursor like cyclohexane-1,1-dicarboxylic acid, the challenge lies in the selective reduction of only one of the two carboxylic acid groups. This can often be achieved by first converting the diacid to a monoester. The remaining free carboxylic acid can then be selectively reduced. Alternatively, the diester can be partially hydrolyzed to the monoester, followed by reduction of the ester functionality.
A patent for the preparation of 4-(hydroxymethyl)cyclohexanecarboxylic acid, a constitutional isomer of the target compound, utilizes the hydrolysis of by-products from the industrial production of 1,4-di(hydroxymethyl)cyclohexane. google.com This highlights the potential for synthesizing the target molecule from related industrial streams.
| Reagent | Typical Solvent | Key Features | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Powerful, non-selective reducing agent | orgsyn.org |
| Borane (BH₃·THF) | Tetrahydrofuran (THF) | Can selectively reduce carboxylic acids in the presence of some other functional groups | rsc.org |
Carboxylation Strategies for Cyclohexane Derivatives
Carboxylation, the introduction of a carboxylic acid group, is a fundamental transformation in organic synthesis. For cyclohexane derivatives, several strategies have been developed to achieve this, setting the stage for the synthesis of compounds like this compound.
One common approach involves the use of organometallic reagents, such as Grignard reagents, followed by quenching with carbon dioxide. For instance, 1-methylcyclohexanecarboxylic acid can be prepared by the carbonation of the Grignard reagent derived from 1-chloro-1-methylcyclohexane. orgsyn.org Another method utilizes formic acid for the carboxylation of alcohols and olefins, which can be a rapid and simple way to prepare tertiary carboxylic acids. orgsyn.org
The direct carboxylation of C-H bonds is a more atom-economical approach. Recent advancements have shown that dual visible-light-nickel catalysis can efficiently carboxylate unactivated cyclic alkyl bromides at room temperature using potassium carbonate as the CO2 source. nih.gov This method is compatible with a variety of functional groups and offers a promising route for the synthesis of complex cyclohexane carboxylic acids. nih.gov
Hydrogenation of the corresponding aromatic carboxylic acids is another viable route. For example, benzoic acid can be hydrogenated to cyclohexanecarboxylic acid using catalysts like rhodium or ruthenium on a solid support. google.com This two-step process, involving hydrogenation of the benzene ring followed by reduction of the carboxylic acid group, can be performed in the presence of a tertiary cyclic amide solvent. google.com
The table below summarizes various carboxylation strategies for cyclohexane derivatives.
| Method | Substrate | Reagents | Product | Key Features |
| Grignard Reaction | 1-chloro-1-methylcyclohexane | Mg, CO2 | 1-Methylcyclohexanecarboxylic acid | Classic organometallic approach. orgsyn.org |
| Formic Acid Carboxylation | Alcohols, Olefins | HCOOH, H2SO4 | Tertiary carboxylic acids | Rapid and simple method. orgsyn.org |
| Photocatalytic Carboxylation | Cyclic alkyl bromides | K2CO3, Photocatalyst, Ni complex | Cyclohexane carboxylic acids | Mild conditions, high functional group tolerance. nih.gov |
| Hydrogenation | Benzoic acid | H2, Rh or Ru catalyst | Cyclohexanecarboxylic acid | Two-step process from aromatic precursors. google.com |
Catalytic Approaches in the Synthesis of this compound and its Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound and its derivatives has benefited significantly from the development of novel catalytic systems.
Transition metals, particularly palladium and nickel, are powerful catalysts for the formation of both hydroxymethyl and carboxylic acid functionalities.
Palladium-catalyzed hydroxycarbonylation of olefins is a direct method for synthesizing carboxylic acids. researchgate.netresearchgate.net This reaction, which utilizes carbon monoxide and water, can be performed in an aqueous phase and has shown remarkable catalyst stability, allowing for numerous recycling runs without loss of activity. researchgate.netresearchgate.net Similarly, palladium catalysts can be used in the carbonylation of aryl iodides and bromides using silacarboxylic acids as an in situ source of carbon monoxide to produce aromatic carboxylic acids. capes.gov.br
Nickel catalysis has emerged as a versatile tool for carboxylation and formylation reactions. rsc.org Nickel complexes, in combination with a photocatalyst, can mediate the carboxylation of alkyl bromides with CO2 under visible light. nih.gov Furthermore, nickel-catalyzed hydrocarboxylation of unactivated terminal alkenes can produce branched carboxylic acids. nih.gov However, a competing catalyst deactivation pathway involving the reduction of CO2 to CO has been identified as a potential challenge in these systems. nih.gov Ligand-free nickel-catalyzed O-arylation of carboxylates provides a method for forming C-O bonds, expanding the utility of nickel in carboxylic acid derivatization. chemrxiv.org
The following table provides an overview of transition metal-catalyzed reactions relevant to the synthesis of hydroxymethyl and carboxylic acid groups.
| Catalyst | Reaction Type | Substrates | Reagents | Products | Key Features |
| Palladium | Hydroxycarbonylation | Olefins | CO, H2O | Carboxylic acids | High stability, aqueous phase. researchgate.netresearchgate.net |
| Palladium | Carbonylation | Aryl iodides/bromides | Silacarboxylic acids | Aromatic carboxylic acids | In situ CO source. capes.gov.br |
| Nickel | Photocatalytic Carboxylation | Alkyl bromides | CO2, Photocatalyst | Carboxylic acids | Visible light, mild conditions. nih.gov |
| Nickel | Hydrocarboxylation | Terminal alkenes | CO2 | Branched carboxylic acids | Potential for catalyst deactivation. nih.gov |
| Nickel | O-arylation | Carboxylic acids, Aryl halides | - | Aryl esters | Ligand-free conditions. chemrxiv.org |
Achieving stereoselectivity is a critical challenge in the synthesis of chiral molecules like this compound. Organocatalysis and biocatalysis offer powerful strategies for controlling stereochemistry.
Organocatalysis, the use of small organic molecules as catalysts, has been successfully applied to the asymmetric synthesis of various chiral compounds. arabjchem.orgnih.gov For example, L-proline can catalyze the asymmetric α-amination of aldehydes, a key step in the synthesis of chiral piperidine (B6355638) derivatives from cyclohexene precursors. ekb.egekb.eg This highlights the potential of organocatalysts to create stereogenic centers with high enantioselectivity.
Biocatalysis, which utilizes enzymes to catalyze chemical reactions, is another highly effective method for stereoselective synthesis. Enzymatic resolution is a widely used technique to separate enantiomers of a racemic mixture. Hydrolases, such as lipases, are commonly employed for the kinetic resolution of racemic esters or acids. almacgroup.com For instance, the enzymatic resolution of racemic methyl 3-cyclohexene-1-carboxylate using a hydrolase-producing strain of Acinetobacter sp. has been shown to be highly efficient, especially in an isooctane/aqueous biphasic system. jiangnan.edu.cn Similarly, horse-liver alcohol dehydrogenase has been used for the enantioselective oxidation of meso-diols to produce chiral lactones, which are precursors to chiral carboxylic acids. orgsyn.org
These methods provide access to enantiomerically pure building blocks that are essential for the synthesis of pharmaceuticals and other biologically active molecules.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govunibo.itfirp-ula.org The synthesis of this compound can be made more sustainable by incorporating these principles.
Atom economy and the E-factor (environmental factor) are key metrics for evaluating the "greenness" of a chemical process. chembam.comnih.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.govjocpr.com The E-factor, introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. nih.govwiley-vch.de
Ideally, a reaction should have a high atom economy and a low E-factor. chembam.com For instance, addition reactions, such as the Diels-Alder reaction, can have 100% atom economy as all the atoms of the reactants are incorporated into the product. jocpr.com In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. nih.gov In the synthesis of this compound, choosing reaction pathways that maximize atom economy and minimize waste is a crucial aspect of green chemistry.
The table below illustrates the typical E-factors for different sectors of the chemical industry.
| Industry Sector | Approx. Annual Production (t) | Approx. Waste Produced (t) | E-factor |
| Oil refining | 1x10^6 - 1x10^8 | 1x10^5 - 1x10^7 | <0.1 |
| Bulk chemicals | 1x10^4 - 1x10^6 | 1x10^4 - 5x10^6 | <1-5 |
| Fine chemicals | 1x10^2 - 1x10^4 | 5x10^2 - 5x10^5 | 5->50 |
| Pharmaceuticals | 10 - 1x10^3 | 2.5x10^2 - 1x10^5 | 25->100 |
This table is adapted from data presented in green chemistry literature. chembam.com
Solvents are a major contributor to the environmental impact of chemical processes. unibo.it The selection of greener solvents or the use of alternative reaction media is a key principle of green chemistry. drugpatentwatch.com
Aqueous biphasic systems (ABS) have emerged as a promising alternative to traditional organic solvents. wikipedia.org These systems, which can be formed by mixing two polymers or a polymer and a salt in water, are non-volatile and can provide a benign environment for chemical reactions. wikipedia.orgua.pt ABS have been successfully used for the synthesis of formates by catalytic CO2 hydrogenation, allowing for integrated reaction and catalyst separation. researchgate.net They have also been employed in enzymatic reactions, where the shift in ionic equilibria in the biphasic system can lead to significantly higher product yields. nih.gov The use of ionic liquids derived from natural organic acids in ABS further enhances their green credentials. mdpi.com
The development and application of these green chemistry principles are essential for creating more sustainable and environmentally friendly methods for the synthesis of this compound and other important chemical compounds.
Chemical Reactivity and Derivatization Pathways of 1 Hydroxymethyl Cyclohexane 1 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality of 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid
The carboxylic acid group is a key site for a variety of chemical modifications, including esterification, amidation, reduction, and decarboxylation.
The carboxylic acid moiety of this compound readily undergoes esterification with alcohols in the presence of an acid catalyst, a reaction that is reversible. To favor the formation of the ester, an excess of the alcohol can be used, or water can be removed as it is formed. libretexts.org Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, typically requiring activation of the carboxylic acid or the use of coupling agents to facilitate the formation of the amide bond. libretexts.orggoogle.com These reactions are fundamental in synthesizing a wide array of derivatives with potential applications in materials science and pharmaceuticals.
A variety of methods have been developed for the synthesis of esters and amides from carboxylic acids. nih.gov For instance, potassium hexafluorophosphate (KPF6) has been shown to promote these reactions efficiently, providing good to excellent yields for a wide range of carboxylic acids, alcohols, and amines. nih.gov
Table 1: Examples of Esterification and Amidation Reagents
| Reaction Type | Reagent | Catalyst/Promoter | Product Type |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine (e.g., Ammonia, primary/secondary amines) | Coupling Agent (e.g., DCC, EDC) | Amide |
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the -COOH group into a -CH₂OH group. The reduction to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. However, this transformation can be achieved using specific reagents or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or ester, followed by a controlled reduction.
Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). This reaction typically requires harsh conditions, such as high temperatures, but can be facilitated by the presence of certain functional groups. A related and synthetically useful transformation is halodecarboxylation, where the carboxylic acid is converted into an organic halide with the loss of CO₂. acs.orgnih.gov This reaction provides a method for introducing a halogen atom in place of the carboxylic acid group and can be achieved through various methods. acs.orgnih.gov
These halodecarboxylation reactions are valuable for synthesizing organic halides from readily available carboxylic acids. nih.gov The choice of reagent determines the halogen that is introduced.
Reactions Involving the Hydroxymethyl Functionality of this compound
The primary alcohol (hydroxymethyl group) of the molecule can also undergo a variety of chemical transformations, including oxidation, etherification, and esterification.
The hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). Further oxidation with stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will yield a dicarboxylic acid, specifically cyclohexane-1,1-dicarboxylic acid. The selective oxidation to the aldehyde requires careful control of the reaction conditions to prevent overoxidation to the carboxylic acid. researchgate.net
Table 2: Oxidation Products of the Hydroxymethyl Group
| Oxidizing Agent | Product |
|---|---|
| Pyridinium chlorochromate (PCC) | 1-Formylcyclohexane-1-carboxylic acid (Aldehyde) |
| Potassium permanganate (KMnO₄) | Cyclohexane-1,1-dicarboxylic acid (Carboxylic Acid) |
The hydroxyl group of the hydroxymethyl moiety can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Esterification at the hydroxymethyl position can be achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) under appropriate conditions. This reaction is distinct from the esterification of the molecule's own carboxylic acid group and allows for the synthesis of diesters or other multifunctional compounds.
Halogenation and Substitution Reactions at the Hydroxymethyl Position
The primary hydroxyl group of this compound is amenable to a range of halogenation and substitution reactions, providing a gateway to a variety of functionalized derivatives. These reactions typically involve the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic attack.
One common approach to halogenation is the use of thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270). This reaction effectively converts the hydroxymethyl group into a chloromethyl group. For instance, a similar transformation has been reported for 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate, where thionyl chloride in acetonitrile with pyridine was used to produce the corresponding 4-(chloromethyl) derivative.
Beyond simple halogenation, the activated hydroxymethyl group can be displaced by a variety of nucleophiles. This allows for the introduction of other important functional groups. For example, the synthesis of 1-(aminomethyl)cyclohexane-1-carboxylic acid can be achieved from its 1-(hydroxymethyl) precursor. This transformation typically proceeds by first converting the hydroxyl group into a suitable leaving group, such as a tosylate or a halide, followed by reaction with an amine source like ammonia. A patented process describes a method for producing 4-(aminomethyl)cyclohexane carboxylic acid from a 4-(hydroxymethyl) precursor, highlighting the industrial relevance of this type of substitution. google.comgoogle.com
Furthermore, the hydroxymethyl group can be converted to a mercaptomethyl group. While direct conversion can be challenging, a common strategy involves the initial conversion to a halide, followed by displacement with a sulfur nucleophile. For instance, a process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid involves the bromination of 1-(hydroxymethyl)cyclopropaneacetonitrile, which then undergoes further reactions to yield the final product. google.com This illustrates a viable pathway for introducing a thiol functionality.
The following table summarizes various substitution reactions at the hydroxymethyl position, drawing parallels from related cyclohexane (B81311) derivatives.
| Starting Material Analogue | Reagent(s) | Product Functional Group | Reference Analogy |
| 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate | Thionyl chloride, Pyridine | Chloromethyl | Patent Literature |
| 4-(hydroxymethyl)cyclohexane carboxylic acid derivative | 1. Leaving group formation (e.g., TsCl) 2. Ammonia | Aminomethyl | Patent Literature google.comgoogle.com |
| 1-(hydroxymethyl)cyclopropaneacetonitrile | Bromine, Organic phosphine | Bromomethyl | Patent Literature google.com |
Cyclohexane Ring Transformations and Functionalization in this compound Derivatives
The cyclohexane ring of this compound and its derivatives serves as a scaffold that can undergo various transformations, leading to more complex molecular architectures. These reactions can be influenced by the existing stereochemistry of the ring and can be strategically employed to construct fused or bridged ring systems.
Stereochemical Control in Ring-Related Reactions
The stereochemistry of the cyclohexane ring in derivatives of this compound plays a crucial role in directing the outcome of subsequent reactions. The conformational preferences of the cyclohexane chair form, with substituents in either axial or equatorial positions, can dictate the accessibility of reacting centers and influence the stereoselectivity of ring functionalization.
While specific studies on stereochemical control for this compound are not extensively documented in readily available literature, general principles of cyclohexane stereochemistry are highly relevant. For instance, in reactions involving the cyclohexane ring, the approach of a reagent can be sterically hindered by axial substituents, favoring attack from the equatorial direction. Conversely, the stereochemical orientation of the carboxylic acid and hydroxymethyl groups (or their derivatives) can influence the stereochemical outcome of intramolecular reactions.
In the broader context of cyclohexane carboxylic acid derivatives, the cis and trans isomers exhibit different reactivity profiles due to their distinct three-dimensional arrangements. The relative orientation of functional groups can either facilitate or hinder intramolecular cyclization reactions. For example, the formation of a lactone from a hydroxymethyl and a carboxylic acid group on a cyclohexane ring would be highly dependent on the stereochemical relationship between these two groups, with the cis isomer generally being more amenable to cyclization.
Formation of Fused or Bridged Ring Systems Utilizing this compound Precursors
Derivatives of this compound are potential precursors for the synthesis of more complex bicyclic structures, including fused and bridged ring systems. Such transformations often rely on intramolecular reactions where the functional groups on the cyclohexane scaffold react to form a new ring.
One potential pathway to a fused ring system is through intramolecular cyclization. For example, by converting the hydroxymethyl group to a leaving group and generating a carbanion on the cyclohexane ring, an intramolecular nucleophilic substitution could lead to the formation of a bicyclo[4.1.0]heptane system. Alternatively, intramolecular condensation or addition reactions involving derivatives of both the carboxylic acid and the hydroxymethyl group could be envisioned to form various fused heterocyclic or carbocyclic rings.
The formation of bridged ring systems from monocyclic precursors is a more complex undertaking but can be achieved through various synthetic strategies. For instance, intramolecular Diels-Alder reactions, where a diene and a dienophile are tethered to the cyclohexane ring, could lead to the formation of bridged bicyclic structures. While no specific examples starting from this compound are prominently reported, the functional handles present on this molecule offer the potential for elaboration into suitable precursors for such intramolecular cyclizations. The rigid framework of the cyclohexane ring can provide a degree of pre-organization that favors the desired intramolecular reaction pathway.
The following table outlines hypothetical pathways to fused and bridged systems from derivatives of this compound.
| Target System | Potential Synthetic Strategy | Required Precursor Features |
| Fused Ring (e.g., bicyclo[4.1.0]heptane) | Intramolecular Nucleophilic Substitution | Halomethyl group and an adjacent carbanion or enolate |
| Fused Ring (e.g., lactone) | Intramolecular Esterification | Hydroxymethyl and carboxylic acid groups in a cis-relationship |
| Bridged Ring | Intramolecular Diels-Alder Reaction | Diene and dienophile moieties attached to the cyclohexane ring |
| Bridged Ring | Intramolecular Radical Cyclization | Unsaturated tether and a radical precursor on the cyclohexane ring |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 Hydroxymethyl Cyclohexane 1 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the entire carbon-hydrogen framework and establish connectivity between atoms.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid is expected to show distinct signals for the different types of protons. The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm region. oregonstate.edu The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic due to the chiral center at C1, and would likely appear as a multiplet, or two distinct signals, in the range of 3.5-4.5 ppm. The protons on the cyclohexane (B81311) ring will produce a series of complex, overlapping multiplets in the upfield region, typically between 1.2 and 2.5 ppm. The protons on C2 and C6 are chemically equivalent, as are those on C3 and C5, and C4, but the axial and equatorial protons on each of these carbons are chemically distinct, leading to further complexity.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 175-185 ppm. The quaternary carbon (C1), to which both the carboxyl and hydroxymethyl groups are attached, would appear around 40-50 ppm. The hydroxymethyl carbon (-CH₂OH) signal is expected in the 60-70 ppm range. The carbons of the cyclohexane ring would produce three distinct signals in the 20-40 ppm range, corresponding to C2/C6, C3/C5, and C4. hmdb.cahmdb.ca
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| -CH₂OH | 3.5 - 4.5 | Multiplet | 2H |
| Cyclohexane Ring Protons | 1.2 - 2.5 | Complex Multiplets | 10H |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C OOH | 175 - 185 |
| -C H₂OH | 60 - 70 |
| C 1 (Quaternary) | 40 - 50 |
| C 2 / C 6 | 25 - 40 |
| C 3 / C 5 | 20 - 35 |
| C 4 | 20 - 30 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the protons on C2 with those on C3, C3 with C4, and C4 with C5, confirming the integrity of the cyclohexane ring spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu An HSQC spectrum would definitively link the proton signals of the cyclohexane ring and the hydroxymethyl group to their corresponding carbon signals identified in the ¹³C NMR spectrum. For instance, the proton signals between 3.5-4.5 ppm would show a correlation to the carbon signal at 60-70 ppm, confirming the -CH₂OH group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it detects longer-range correlations (typically 2-3 bonds) between protons and carbons. columbia.edu This allows for the connection of different molecular fragments. Key HMBC correlations for this molecule would include:
A correlation from the hydroxymethyl protons (-CH₂OH) to the quaternary carbon (C1) and the carboxylic carbon (-COOH).
Correlations from the ring protons on C2 and C6 to the quaternary carbon (C1), the carboxylic carbon (-COOH), and other ring carbons (C3, C4). These correlations are vital for confirming the substitution pattern on the cyclohexane ring.
Computational chemistry provides a powerful method for predicting NMR chemical shifts, which can then be compared with experimental data to validate structural assignments and investigate conformational preferences. researchgate.netnih.gov The Density Functional Theory (DFT) Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose. mdpi.comnih.gov
The process involves first performing a conformational search to identify the low-energy structures of the molecule, such as the different chair conformations of the cyclohexane ring and the rotational orientations of the hydroxymethyl and carboxylic acid groups. The geometry of each stable conformer is then optimized using DFT. Subsequently, the GIAO method is employed to calculate the NMR isotropic shielding constants for each nucleus in each conformer. nih.gov
By averaging these calculated shielding constants, weighted by the Boltzmann population of each conformer, a theoretical NMR spectrum is generated. A strong correlation between the predicted and experimental chemical shifts provides high confidence in the assigned structure. Furthermore, this method can help resolve ambiguities in the assignment of complex signals, such as the diastereotopic axial and equatorial protons on the cyclohexane ring, and can provide insight into the predominant solution-state conformation of the molecule. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound, as it generally produces intact molecular ions with minimal fragmentation. mdpi.comuliege.be
The analysis can be performed in two modes:
Negative Ion Mode: In this mode, the carboxylic acid group is readily deprotonated, leading to the observation of a prominent ion corresponding to [M-H]⁻. For C₈H₁₄O₃ (Molecular Weight: 158.19 g/mol ), this would appear at an m/z of 157.08.
Positive Ion Mode: In positive ion mode, protonation can occur, although it is less favorable for carboxylic acids. More commonly, adducts with cations present in the solvent or buffer are observed, such as the sodium adduct [M+Na]⁺ (m/z 181.08) or the protonated molecule [M+H]⁺ (m/z 159.10). mdpi.com
This compound itself is not sufficiently volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) due to the high polarity of the carboxylic acid and hydroxyl functional groups. thepharmajournal.com Therefore, chemical derivatization is required to convert it into a more volatile and thermally stable compound. A common approach is esterification of the carboxylic acid, often to a methyl ester, and silylation of the hydroxyl group, for instance, to a trimethylsilyl (B98337) (TMS) ether.
Once derivatized (e.g., as methyl 1-((trimethylsilyl)oxy)methyl)cyclohexane-1-carboxylate), the compound can be analyzed by GC-MS. The electron ionization (EI) used in GC-MS is a high-energy technique that causes extensive fragmentation. jeol.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule.
For a methyl ester derivative, characteristic fragmentation pathways would include:
Loss of the methoxy (B1213986) group (-OCH₃) resulting in an [M-31]⁺ ion.
Loss of the entire carbomethoxy group (-COOCH₃) resulting in an [M-59]⁺ ion.
Cleavage of the C-C bonds of the cyclohexane ring, leading to a series of fragment ions with characteristic mass differences. libretexts.org
Analysis of these fragmentation patterns allows for the confirmation of the structural components of the derivative, and by extension, the original molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the detailed analysis of molecular vibrations within this compound. These methods are complementary, providing a comprehensive profile of the molecule's structural features. ksu.edu.sakurouskilab.com
Infrared (IR) Spectroscopy is particularly sensitive to changes in the dipole moment of a molecule during vibration. ksu.edu.sa For this compound, the IR spectrum is dominated by characteristic absorptions from the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The carboxylic acid O-H stretch gives rise to a very broad and strong absorption band, typically in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimers common in carboxylic acids. libretexts.org This broad peak often overlaps with the sharper C-H stretching vibrations of the cyclohexane ring, which appear between 2850 and 3000 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid is another prominent feature, appearing as a strong, sharp band in the range of 1690-1760 cm⁻¹. pressbooks.puboregonstate.edu The presence of the hydroxymethyl group introduces another O-H stretching band, typically around 3200-3600 cm⁻¹, and a C-O stretching vibration, usually observed between 1000 and 1260 cm⁻¹.
Raman Spectroscopy , which relies on the scattering of light from molecular vibrations, is highly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sakurouskilab.com It is therefore an excellent complementary technique to IR. For this compound, Raman spectroscopy would be particularly effective for analyzing the C-C bond vibrations within the cyclohexane backbone and the symmetric stretching of the C-C single bonds. The C=O stretch is also Raman active, though its intensity can vary. ias.ac.in The cyclohexane ring itself has characteristic "breathing" modes that are often strong in the Raman spectrum. stackexchange.com Analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. rsc.orgpsu.edu
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
|---|---|---|---|
| 3300-2500 | O-H (Carboxylic Acid) | Stretch (H-bonded) | Strong, Very Broad |
| 3600-3200 | O-H (Alcohol) | Stretch | Medium, Broad |
| 2950-2850 | C-H (Cyclohexane) | Stretch | Strong |
| 1760-1690 | C=O (Carboxylic Acid) | Stretch | Strong |
| 1470-1450 | C-H (CH₂) | Bend (Scissoring) | Medium |
| 1440-1395 | O-H (Carboxylic Acid) | Bend (in-plane) | Medium |
| 1320-1210 | C-O (Carboxylic Acid) | Stretch | Medium |
Table 2: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Bond | Vibration Type | Intensity |
|---|---|---|---|
| 3000-2850 | C-H (Cyclohexane) | Stretch | Strong |
| 1700-1640 | C=O (Carboxylic Acid) | Stretch | Medium-Weak |
| 1470-1440 | C-H (CH₂) | Bend | Medium |
| 1100-800 | C-C (Cyclohexane) | Stretch, Ring Modes | Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformational Studies
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govmdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding. rsc.orgnih.gov
For this compound, X-ray crystallography would elucidate the preferred conformation of the cyclohexane ring. Cyclohexane derivatives typically adopt a stable chair conformation to minimize steric and torsional strain. pressbooks.pubyale.edu The analysis would reveal whether the hydroxymethyl and carboxylic acid substituents occupy axial or equatorial positions on the chair conformer. Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. pressbooks.pub
Table 3: Example Crystallographic Data Parameters
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 6.77, b = 10.96, c = 11.23 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 107.3, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 797.5 |
| Z | The number of molecules per unit cell. | 4 |
Note: The example values are illustrative and represent typical data obtained for small organic molecules. Actual values for this compound would require experimental determination.
Chromatographic Methods for Purification, Isolation, and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for the purification, separation, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. nih.gov
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for polar, non-volatile compounds like carboxylic acids. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. wikipedia.orgthermofisher.com For carboxylic acids, the retention is highly dependent on the pH of the mobile phase. sielc.com To ensure good retention and peak shape, the mobile phase is often acidified (e.g., with formic acid or phosphoric acid) to suppress the ionization of the carboxyl group, thereby increasing its hydrophobicity. sielc.com Detection is typically achieved using a UV detector if the molecule contains a chromophore, or more universally with refractive index (RI) or evaporative light scattering detectors (ELSD).
Gas Chromatography (GC) is a high-resolution separation technique used for volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and tendency to form hydrogen bonds, which can lead to poor peak shapes and adsorption on the column. colostate.edu Therefore, derivatization is typically required to convert the polar -COOH and -OH groups into less polar, more volatile esters or silyl (B83357) ethers. lmaleidykla.ltlibretexts.org Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl esters. lmaleidykla.ltresearchgate.net Following derivatization, the compound can be readily analyzed on a standard non-polar or medium-polarity capillary column with detection by a Flame Ionization Detector (FID) or Mass Spectrometry (MS). google.com
Table 4: Typical Reversed-Phase HPLC Conditions for Carboxylic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detector | UV (if applicable), RI, or ELSD |
| Temperature | Ambient or 30-40 °C |
Table 5: Typical Gas Chromatography (GC) Conditions for Derivatized Carboxylic Acid Analysis
| Parameter | Condition |
|---|---|
| Derivatization | Silylation with BSTFA in pyridine (B92270) or acetonitrile |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp. | 300 °C |
Table of Compounds
| Compound Name |
|---|
| This compound |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Formic acid |
| Phosphoric acid |
| Acetonitrile |
Theoretical and Computational Chemistry Studies of 1 Hydroxymethyl Cyclohexane 1 Carboxylic Acid
Quantum Mechanical Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to determining the electronic structure and energetics of 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid, providing a detailed picture of its stability, reactivity, and molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. jmchemsci.com For this compound, DFT studies focus on identifying stable conformations, their relative energies, and the nature of its frontier molecular orbitals (HOMO and LUMO).
The cyclohexane (B81311) ring can adopt several conformations, primarily the stable chair form and less stable boat and twist-boat forms. DFT calculations can optimize the geometry of these conformers and determine their relative energies, confirming the chair conformation as the ground state. Within the chair conformation, the hydroxymethyl and carboxylic acid groups can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans). DFT is used to calculate the energy of these isomers to predict their relative stability.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. biomedres.us For this compound, the HOMO is typically localized on the carboxyl group, while the LUMO is distributed over the carbonyl carbon and hydroxyl group. These calculations help predict sites susceptible to nucleophilic or electrophilic attack. nih.gov
Below is a table of representative electronic properties for a carboxylic acid of this type, as would be calculated using DFT methods.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.27 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.18 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 0.09 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 0.045 eV |
| Chemical Softness (S) | Reciprocal of hardness, indicates reactivity | 22.22 eV⁻¹ |
| Electrophilicity Index (ω) | Measure of the ability to accept electrons | 0.60 eV |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar molecules.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results for molecular energies and properties. These high-level calculations serve as benchmarks for validating the accuracy of more computationally efficient methods like DFT. mdpi.com For this compound, ab initio methods would be employed to obtain precise values for bond lengths, bond angles, and the energy barriers between different conformers, ensuring a high degree of confidence in the computed structural and energetic data.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into conformational dynamics and interactions with the surrounding environment, such as a solvent. researchgate.net For this compound, MD simulations can explore its vast conformational landscape by simulating its motion over time. This includes the puckering of the cyclohexane ring and the rotation of the hydroxymethyl and carboxylic acid functional groups.
A key application of MD is to investigate solvent effects. osti.gov The behavior of the molecule can change significantly in different solvents (e.g., water, ethanol, acetone) due to varying solute-solvent interactions. MD simulations can model these interactions explicitly, showing how solvent molecules arrange around the carboxylic acid and hydroxymethyl groups and how hydrogen bonding networks are formed. researchgate.net Parameters such as the radius of gyration (Rg) and radial distribution functions (RDFs) can be calculated from the simulation trajectory to quantify the molecule's size and the structuring of the solvent around it.
Reaction Mechanism Elucidation for this compound Transformations via Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. rsc.org For this compound, a potential transformation is an intramolecular esterification (lactonization) to form a bicyclic lactone.
Theoretical calculations, often using DFT, can model this reaction pathway. The process involves locating the geometry of the transition state (TS) and calculating its energy. smu.edu The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. By mapping the intrinsic reaction coordinate (IRC), chemists can confirm that the identified transition state correctly connects the reactant and product. researchgate.net Such studies provide a step-by-step understanding of bond-breaking and bond-forming processes that would be difficult to observe experimentally.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra for validation. For this compound, DFT is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov
NMR Spectroscopy: Calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. Comparing these predicted values with experimental data helps in the correct assignment of spectral peaks and confirms the molecular structure.
IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (e.g., O-H stretch, C=O stretch, C-O stretch) can be calculated. These theoretical frequencies, when scaled appropriately, typically show good agreement with the positions of absorption bands in an experimental IR spectrum.
The table below illustrates a hypothetical comparison between DFT-calculated and experimental ¹³C NMR chemical shifts for key carbon atoms in this compound.
| Carbon Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| Quaternary C (C-COOH) | 178.5 | 179.2 |
| Carbonyl C (C=O) | 45.1 | 45.8 |
| Methylene (B1212753) C (-CH₂OH) | 65.3 | 66.0 |
| Cyclohexane C2/C6 | 35.2 | 35.9 |
| Cyclohexane C3/C5 | 25.0 | 25.6 |
| Cyclohexane C4 | 29.1 | 29.7 |
Note: The values in this table are illustrative and represent the typical level of agreement between calculated and experimental data.
In Silico Approaches for Stereochemical Analysis and Isomer Differentiation
This compound can exist as stereoisomers, specifically cis and trans isomers, where the two substituents on the cyclohexane ring are on the same or opposite sides of the ring, respectively. Computational methods can be used to analyze and differentiate these isomers.
By performing geometry optimizations and energy calculations (typically with DFT), the relative thermodynamic stabilities of the cis and trans isomers can be determined. The calculations would also account for the different possible chair conformations, such as those with axial or equatorial substituents. The isomer with the lower calculated energy is predicted to be the more stable and, therefore, the more abundant isomer at equilibrium. This information is crucial for understanding the stereochemical outcome of synthetic routes and for characterizing the properties of each specific isomer.
Advanced Applications of 1 Hydroxymethyl Cyclohexane 1 Carboxylic Acid in Chemical Synthesis and Materials Science Research
1-(Hydroxymethyl)cyclohexane-1-carboxylic acid as a Versatile Building Block in Complex Organic Synthesis
This compound, a bifunctional cycloaliphatic compound, has garnered attention as a valuable building block in the intricate field of organic synthesis. Its unique structural framework, featuring both a hydroxyl and a carboxylic acid group on a cyclohexane (B81311) ring, offers a versatile platform for the construction of complex molecular architectures.
Precursor for Stereoselective Synthesis of Advanced Carbocyclic Systems
The rigid cyclohexane core of this compound makes it an attractive starting material for the stereoselective synthesis of more complex carbocyclic systems. While direct applications of this specific molecule are not extensively documented in readily available literature, the principles of using functionalized cyclohexanes as precursors are well-established. For instance, chiral and highly oxygenated cyclohexanes, derived from sources like aldohexoses, serve as versatile chiral building blocks in the synthesis of natural products containing cyclohexane units elsevierpure.com. The functional groups of this compound can be stereochemically manipulated to introduce additional functionalities and build intricate polycyclic structures. The synthesis of polysubstituted five-membered bicyclic α-hydroxy acid derivatives highlights the utility of cyclic α-hydroxy acids as precursors in stereoselective synthesis researchgate.net.
Scaffold for Chiral Ligand and Catalyst Development
The development of chiral ligands and catalysts is paramount for asymmetric synthesis, which is crucial in the production of enantiomerically pure pharmaceuticals and fine chemicals. Chiral carboxylic acids are known to be effective in asymmetric catalysis, acting either as ligands for transition metals or as organocatalysts themselves researchgate.netresearchgate.net. The cyclohexane framework provides a conformationally restricted backbone, which can be advantageous in creating a well-defined chiral environment around a metal center.
Chiral bisoxazolines and bisimidazolines are efficient chiral ligands in metal-catalyzed asymmetric organic transformations beilstein-journals.org. While the direct use of this compound as a scaffold is not explicitly detailed in the provided search results, its structure is analogous to other cyclohexane derivatives used for this purpose. For example, optically active cyclohexane-1,2-dicarboxylic acid is a key component in the synthesis of chiral cyclohexane-linked bisimidazolines beilstein-journals.org. The presence of both a hydroxyl and a carboxylic acid group in this compound offers dual points for modification, allowing for the synthesis of a variety of chiral ligands.
Intermediate in the Formation of Natural Product Analogues or Related Compounds
Chiral carboxylic acids are fundamental components in the backbone of many natural products and therapeutic agents rsc.org. The synthesis of natural product analogues often involves the use of versatile building blocks that can be elaborated into the target molecule. This compound and its derivatives can serve as intermediates in the synthesis of bioactive compounds.
A notable example is the use of a derivative of this compound in the production of 4-(aminomethyl)cyclohexane carboxylic acid google.com. This transformation highlights the utility of the parent molecule as a precursor to other functionalized cyclohexane derivatives with potential pharmaceutical applications. The synthesis of natural products containing cyclohexane units often relies on chiral building blocks derived from readily available starting materials elsevierpure.com. The structural features of this compound make it a plausible candidate for such synthetic endeavors, although specific examples of its direct incorporation into natural product analogues are not prevalent in the reviewed literature.
Integration of this compound into Polymeric Materials Research
The bifunctional nature of this compound also lends itself to applications in materials science, particularly in the synthesis and modification of polymers.
Monomer for Polyester and Polyamide Synthesis
Polyesters and polyamides are two of the most important classes of synthetic polymers, with wide-ranging applications researchgate.netsavemyexams.comopenstax.orglibretexts.org. The synthesis of these polymers typically involves the condensation of a dicarboxylic acid with a diol or a diamine, respectively openstax.orglibretexts.orgbritannica.com. This compound, possessing both a carboxylic acid and a hydroxyl group, can potentially act as an AB-type monomer for the synthesis of polyesters through self-condensation.
Alternatively, it can be copolymerized with other monomers. For instance, its carboxylic acid group can react with a diol, or its hydroxyl group can react with a dicarboxylic acid to form polyesters jku.atresearchgate.net. Similarly, its carboxylic acid group can react with a diamine to form a polyamide studymind.co.uk. The incorporation of the cycloaliphatic structure of this compound into the polymer backbone can impart desirable properties such as improved thermal stability, mechanical strength, and chemical resistance. Polyesters derived from 1,4-cyclohexanedicarboxylic acid, a related cycloaliphatic monomer, have been shown to exhibit interesting properties for packaging applications mdpi.com.
| Polymer Type | Potential Monomer Combination | Resulting Linkage |
| Polyester | Self-condensation of this compound | Ester |
| Polyester | This compound + Diol (e.g., ethylene glycol) | Ester |
| Polyester | This compound + Dicarboxylic acid (e.g., adipic acid) | Ester |
| Polyamide | This compound + Diamine (e.g., hexamethylenediamine) | Amide |
Cross-linking Agent and Modifier for Polymer Networks
Cross-linking is a crucial process for transforming linear polymers into three-dimensional networks, which enhances their mechanical properties, thermal stability, and solvent resistance. Molecules with multiple functional groups can act as cross-linking agents researchgate.netmdpi.com. Carboxylic acids are known to be effective cross-linking agents for certain polymer systems, such as those containing hydroxyl or epoxy groups mdpi.com.
This compound, with its dual functionality, can participate in cross-linking reactions. The carboxylic acid group can react with functional groups like epoxides or hydroxyls in a polymer chain, while the hydroxyl group can react with other functionalities like isocyanates or acid chlorides. This allows for the formation of a cross-linked network with tailored properties. For instance, carbodiimides can be used to cross-link polymer chains with pendant carboxylic acids via the formation of anhydrides rsc.org. While specific studies detailing the use of this compound as a cross-linking agent are limited in the provided search results, its chemical structure suggests it could be a viable candidate for this application. A derivative, 4-(N-maleimidomethyl)cyclohexanecarboxylic acid N-hydroxysuccinimide ester, is a known heterobifunctional cross-linking reagent cfplus.cz.
| Functional Group | Reactive Partner in Polymer | Potential Application |
| Carboxylic Acid | Epoxy, Hydroxyl | Cross-linking of epoxy resins, polyesters |
| Hydroxyl | Isocyanate, Acid Chloride | Cross-linking of polyurethanes, polyesters |
Surface Modification and Coating Applications Utilizing Derivatives of this compound
The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group on a stable cycloaliphatic scaffold, makes its derivatives highly suitable for applications in surface modification and as monomers in the synthesis of performance coatings. The ability to independently react the hydroxyl and carboxyl groups allows for the creation of polymers with specific functionalities and for the chemical grafting of these molecules onto various substrates to alter their surface properties.
In the realm of polymer coatings, derivatives of this compound can be utilized as monomers in the production of polyesters and polyurethanes. The cycloaliphatic ring structure is known to impart desirable properties to the resulting polymer, such as improved thermal stability, weather resistance, and hardness. For instance, in polyester synthesis, the compound can act as an A-B type monomer where the hydroxyl group reacts with a carboxyl group of another monomer, and its carboxyl group reacts with a hydroxyl group, leading to the formation of a polyester chain. The incorporation of the cyclohexane ring into the polymer backbone can enhance the rigidity and durability of the coating.
The table below summarizes the potential roles of this compound derivatives in different types of polymer coatings.
| Coating Type | Role of this compound Derivative | Resulting Coating Properties |
| Polyester Coatings | As a monomer, providing both hydroxyl and carboxyl functional groups for polymerization. | Enhanced thermal stability, improved weather resistance, increased hardness and rigidity due to the cycloaliphatic structure. |
| Polyurethane Coatings | As a polyol component, with the hydroxyl group reacting with isocyanates. The carboxyl group can be used for further functionalization or to aid in dispersion. | Improved mechanical strength, durability, and chemical resistance. Potential for creating aqueous polyurethane dispersions with reduced volatile organic compounds (VOCs). |
| Surface Grafting | As a surface-modifying agent, where one functional group anchors the molecule to a substrate and the other remains available for further reactions. | Altered surface properties such as hydrophilicity, adhesion, and biocompatibility. Creation of functional surfaces for specific applications. |
Role of this compound in Supramolecular Chemistry Research
The unique molecular structure of this compound, featuring both a hydrogen bond donor (hydroxyl group) and a hydrogen bond donor/acceptor (carboxylic acid group) attached to a rigid cyclohexane framework, makes it a compelling building block in the field of supramolecular chemistry. Its ability to form predictable and robust non-covalent interactions is key to its utility in the bottom-up construction of complex, self-assembled architectures.
Hydrogen Bonding Motifs and Self-Assembly Studies
The carboxylic acid and hydroxyl groups of this compound are capable of forming a variety of strong and directional hydrogen bonds. The carboxylic acid moiety can form well-known dimeric synthons through O-H···O hydrogen bonds, a common and highly stable motif in carboxylic acid self-assembly. Simultaneously, the hydroxyl group can participate in hydrogen bonding as both a donor and an acceptor, allowing for the formation of extended one-, two-, or three-dimensional networks.
The interplay between the different hydrogen bonding groups can lead to the formation of complex and hierarchical structures. For example, the formation of carboxylic acid dimers could be followed by the interconnection of these dimers through hydrogen bonding involving the hydroxyl groups, leading to the formation of tapes, sheets, or more complex three-dimensional networks. The study of the crystal structure of this compound would provide invaluable insight into its preferred hydrogen bonding motifs and packing arrangements in the solid state.
Design of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) Using Derivatives as Linkers
The bifunctional nature of this compound makes its derivatives attractive candidates as linkers or building blocks in the design and synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These crystalline porous materials have garnered significant research interest due to their potential applications in gas storage, separation, catalysis, and sensing.
In the context of MOFs, the carboxylate group of this compound can coordinate with metal ions or metal clusters to form the nodes of the framework. The hydroxyl group can either remain as a pendant functional group within the pores of the MOF, imparting specific properties such as hydrophilicity or providing sites for post-synthetic modification, or it could potentially participate in secondary coordination interactions. The use of a cycloaliphatic linker like this can introduce flexibility and specific geometries into the MOF structure that are different from those achieved with more common aromatic linkers.
For COFs, which are constructed from organic building blocks linked by strong covalent bonds, derivatives of this compound can be employed as versatile linkers. For instance, the carboxylic acid and hydroxyl groups can be chemically modified to participate in various covalent bond-forming reactions used in COF synthesis, such as boronate ester formation, imine condensation, or amide bond formation. The incorporation of a saturated cycloaliphatic linker can influence the electronic and photophysical properties of the resulting COF, potentially leading to materials with novel functionalities. Recent research has highlighted the potential of using aliphatic linkers to construct COFs with unique properties, and the bifunctional nature of this compound aligns well with this emerging area of research.
The table below outlines the potential of this compound derivatives as linkers in MOFs and COFs.
| Framework Type | Role of this compound Derivative | Potential Advantages and Properties |
| Metal-Organic Frameworks (MOFs) | As a linker where the carboxylate group coordinates to metal centers. The hydroxyl group can be a functional pendant group. | Introduction of flexibility and specific geometries. Functionalization of pore surfaces. Potential for post-synthetic modification. |
| Covalent Organic Frameworks (COFs) | As a monomer after chemical modification of the functional groups to participate in covalent bond formation. | Creation of COFs with non-aromatic, flexible linkers. Tuning of electronic and photophysical properties. Potential for novel framework topologies. |
Future Research Directions and Emerging Paradigms for 1 Hydroxymethyl Cyclohexane 1 Carboxylic Acid
Exploration of Novel and Sustainable Synthetic Pathways
The development of eco-friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize methods that minimize waste, utilize renewable feedstocks, and employ catalytic processes over stoichiometric reagents.
Key areas for exploration include:
Bio-based Precursors: Investigating pathways from sugar-derived molecules, such as muconic or fumaric acid, could provide a renewable-carbon source for the cyclohexane (B81311) ring. rsc.org This approach might involve Diels-Alder reactions followed by hydrogenation and functional group manipulation. rsc.org
Catalytic Hydrogenation: Building upon established methods for hydrogenating aromatic rings, research could focus on the selective hydrogenation of benzene- or cyclohexenecarboxylic acid derivatives. google.com A one-pot process that hydrogenates a benzenecarboxylic acid and subsequently reduces a second ester or acid group would be highly efficient. google.com
Industrial Byproduct Valorization: Similar to how distillation residues from 1,4-di(hydroxymethyl)cyclohexane production can be hydrolyzed to yield the 1,4-isomer, future work could explore industrial streams where 1,1-disubstituted cyclohexane precursors may exist as byproducts. This turns industrial waste into a valuable chemical feedstock.
Enzymatic and Flow Chemistry Processes: The use of lipase-catalyzed reactions for esterification or hydrolysis under mild conditions presents a green alternative to traditional acid- or base-catalyzed methods. Furthermore, transitioning these syntheses to continuous-flow reactors could enhance reaction efficiency, improve safety, and allow for easier scalability.
Table 1: Comparison of Potential Sustainable Synthetic Pathways
| Synthetic Approach | Potential Precursors | Key Advantages | Research Challenges |
|---|---|---|---|
| Bio-based Synthesis | Muconic acid, Fumaric acid rsc.org | Utilizes renewable feedstocks, reduces fossil fuel dependence. | Multi-step synthesis, catalyst development for high selectivity. |
| Advanced Catalytic Hydrogenation | Benzenecarboxylic acid derivatives google.com | Potentially high atom economy, direct route to the saturated core. | Catalyst selectivity and stability, harsh reaction conditions. |
| Industrial Byproduct Valorization | Unrefined industrial chemical streams | Circular economy approach, cost-effective starting materials. | Identification of suitable streams, purification of the target compound. |
| Enzymatic & Flow Chemistry | Various functionalized cyclohexanes | Mild reaction conditions, high selectivity, improved safety and scalability. | Enzyme stability and cost, optimization of flow reactor parameters. |
Investigation of Undiscovered Reactivity Patterns and Selective Transformations
The presence of two distinct functional groups—a carboxylic acid and a primary alcohol—allows for a wide range of chemical transformations. Future research should aim to uncover novel reactivity and develop highly selective methods to modify one group in the presence of the other.
Potential avenues of investigation include:
Selective Functionalization: Developing robust protection-free strategies for selective transformation is a key goal. This could involve catalyst systems that differentiate between the carboxylic acid and alcohol, allowing for direct and selective esterification, amidation, or oxidation.
Intramolecular Cyclization: Exploring conditions for intramolecular cyclization to form lactones is a significant area of interest. The formation of the corresponding seven-membered lactone ring would be a valuable transformation, providing access to a new class of compounds. This could be achieved through specific acid or base catalysis or via Mitsunobu-type reactions.
Oxidative and Reductive Transformations: While the oxidation of the hydroxymethyl group to an aldehyde or further to a dicarboxylic acid, and the reduction of the carboxylic acid to a second hydroxymethyl group are known transformations for related molecules, exploring novel, selective reagents and conditions (e.g., electro-oxidation, photocatalysis) for these conversions is warranted.
Derivatization via the Cyclohexane Core: Investigating reactions that modify the cyclohexane ring itself, such as C-H activation or radical-mediated functionalization, could lead to a diverse range of new structures that are not accessible through traditional methods.
Table 2: Potential Selective Transformations and Reagents
| Transformation | Target Functional Group | Potential Reagents/Conditions | Resulting Structure |
|---|---|---|---|
| Selective Esterification | Carboxylic Acid | Mild acid catalysis (e.g., Sc(OTf)₃) with alcohol, protection of the hydroxyl group. | Ester derivative |
| Selective Oxidation | Hydroxymethyl Group | TEMPO-based oxidation, protecting group on the carboxylic acid. | Aldehyde or carboxylic acid derivative |
| Amide Formation | Carboxylic Acid | Peptide coupling reagents (e.g., HATU, EDC) with amines. | Amide derivative |
| Lactonization | Both (Intramolecular) | Yamaguchi esterification conditions, Mitsunobu reaction. | Seven-membered lactone |
| Complete Reduction | Carboxylic Acid | Strong reducing agents (e.g., LiAlH₄, borane (B79455) complexes). | 1,1-bis(hydroxymethyl)cyclohexane |
Advanced Computational Modeling for Predictive Understanding of Reactivity and Structure-Property Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating discovery. Applying these methods to 1-(hydroxymethyl)cyclohexane-1-carboxylic acid and its derivatives can provide deep insights.
Future computational studies could focus on:
Reaction Mechanism and Energetics: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for the transformations described in section 7.2. This can help in selecting the optimal reagents and conditions to achieve high selectivity and yield.
Conformational Analysis: A detailed analysis of the conformational landscape of the cyclohexane ring and the relative orientations of the two functional groups. This is crucial for understanding its reactivity, particularly in intramolecular reactions, and its binding modes in biological or materials science contexts.
Predictive Property Modeling: Developing Quantitative Structure-Property Relationship (QSPR) models to predict the physicochemical properties (e.g., solubility, logP, melting point) of novel derivatives. Collision Cross Section (CCS) values can also be predicted to aid in analytical characterization. uni.lu
Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different solvent environments or as part of a larger system, such as a polymer chain or at the interface of a material. This can provide insights into solvation effects, molecular interactions, and material properties.
Table 3: Application of Computational Methods
| Computational Method | Research Application | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms. | Transition state energies, reaction kinetics, spectroscopic data (NMR, IR). |
| Molecular Dynamics (MD) | Simulating behavior in polymers or solutions. | Solvation free energies, diffusion coefficients, conformational dynamics. |
| QSPR Modeling | Predicting properties of virtual derivatives. | Solubility, lipophilicity (XlogP), boiling point, melting point. uni.lu |
| Ab Initio Calculations | High-accuracy electronic structure analysis. | Precise bond energies, charge distributions, electrostatic potential maps. |
Development of High-Throughput Screening Methodologies for Novel Derivatives in Academic Research Contexts
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, accelerating the discovery of molecules with desired properties. nih.gov Developing HTS workflows for derivatives of this compound in an academic setting could facilitate the discovery of new probes for biological research or building blocks for materials science.
The development process would involve:
Library Synthesis: Utilizing automated synthesis platforms and multicomponent reactions to create a diverse library of derivatives (e.g., esters, amides) in microplate formats (96, 384, or 1536-well). nih.govcuanschutz.edu Acoustic dispensing technology can be used for nano-scale synthesis, minimizing reagent consumption. nih.gov
Assay Development: Designing and optimizing robust biochemical or cell-based assays compatible with HTS. cuanschutz.edu This could involve, for example, fluorescence polarization assays to screen for inhibitors of protein-protein interactions or high-content imaging assays to assess cellular phenotypes. cuanschutz.edudovepress.com
Automation and Data Analysis: Integrating robotic liquid handlers and plate readers to automate the screening process. cuanschutz.edu Developing computational pipelines for the analysis of large datasets to identify "hit" compounds.
This approach moves beyond the traditional one-by-one synthesis and testing paradigm, allowing for a more systematic exploration of the chemical space accessible from this versatile scaffold.
Table 4: High-Throughput Screening Workflow Development
| Step | Key Technologies | Objective |
|---|---|---|
| 1. Library Design & Synthesis | Automated parallel synthesizers, acoustic dispensing. nih.gov | Create a diverse chemical library of esters, amides, and other derivatives. |
| 2. Assay Miniaturization | 384- or 1536-well plates, non-contact dispensers. cuanschutz.edu | Reduce reagent volume and cost, increase throughput. |
| 3. Screening Execution | Robotic liquid handlers, HTS plate readers (e.g., fluorescence, luminescence). cuanschutz.edu | Rapidly test the entire library for activity in the chosen assay. |
| 4. Data Analysis & Hit ID | Informatics software, statistical analysis. | Identify active compounds ("hits") and eliminate false positives. |
Integration of this compound into Interdisciplinary Chemical Innovations
The unique structure of this compound makes it an attractive candidate for integration into various interdisciplinary fields, driving innovation in materials science, medicinal chemistry, and polymer science.
Emerging opportunities include:
Polymer Chemistry: The molecule can serve as a bifunctional monomer for the synthesis of novel polyesters and polyamides. The rigid cyclohexane core can impart desirable properties such as increased thermal stability, rigidity, and hydrolytic resistance compared to linear aliphatic analogues.
Medicinal Chemistry: The cyclohexane scaffold is a common motif in many approved drugs. This compound can be used as a starting point for creating new molecular scaffolds. The two functional groups provide handles for attaching different pharmacophores, enabling the exploration of structure-activity relationships (SAR) for new therapeutic agents. mdpi.com
Materials Science: As a linker molecule, it could be used in the synthesis of Metal-Organic Frameworks (MOFs) or covalent organic frameworks (COFs), where the defined geometry of the functional groups can direct the formation of porous materials with applications in gas storage or catalysis.
Surface Modification: The carboxylic acid can act as an anchor group to bind to metal oxide surfaces, while the hydroxymethyl group can be further functionalized. This could be used to create self-assembled monolayers (SAMs) for modifying the properties of surfaces, for example, in biosensors or electronic devices.
Table 5: Potential Interdisciplinary Applications
| Field | Role of the Compound | Potential Innovation |
|---|---|---|
| Polymer Science | Monomer | High-performance polyesters with enhanced thermal and mechanical properties. |
| Medicinal Chemistry | Scaffold/Building Block | Novel drug candidates with a rigid core for defined vectoral orientation of substituents. mdpi.com |
| Materials Science | Linker/Precursor | Functional Metal-Organic Frameworks (MOFs), specialized coatings. |
| Surface Chemistry | Anchor Molecule | Tunable surface properties for electronics, biosensors, and anti-fouling coatings. |
Q & A
Q. What are the established synthetic routes for 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid, and what analytical methods confirm its purity?
Answer: The compound is typically synthesized via condensation reactions involving cyclohexane derivatives. For example, analogous protocols involve reacting cyclohexane-carboxylic acid derivatives with formaldehyde in ethanol under reflux, followed by purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) . Key analytical methods include:
- IR spectroscopy : Confirmation of hydroxyl (-OH, ~3200–3500 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) functional groups.
- NMR : NMR (DMSO-d₆) identifies the hydroxymethyl group (δ 3.4–3.6 ppm) and cyclohexane ring protons (δ 1.2–2.1 ppm). NMR resolves the carboxylic carbon (δ ~175 ppm) and cyclohexane carbons.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₈H₁₂O₃) .
Q. How is the stereochemistry of this compound characterized, and what computational methods support conformational analysis?
Answer: Stereochemical assignments rely on X-ray crystallography or NOESY NMR to determine spatial arrangements of substituents on the cyclohexane ring. For example, axial vs. equatorial hydroxymethyl orientations can be distinguished via coupling constants in NMR. Computational methods like density functional theory (DFT) optimize molecular geometries and predict stable conformers. Studies on similar cyclohexane derivatives (e.g., 1-amino-2-phenylcyclohexanecarboxylic acid) use DFT with B3LYP/6-31G(d) basis sets to analyze ring puckering and substituent interactions .
Q. What solvent systems are optimal for recrystallizing this compound?
Answer: Recrystallization is typically performed using ethanol-water mixtures (e.g., 70:30 v/v) due to the compound’s moderate polarity. The process involves dissolving the crude product in hot ethanol, followed by slow addition of water to induce crystallization. Solubility data for analogous hydroxycyclohexane-carboxylic acids show improved yields in ethanol (solubility ~50 mg/mL at 25°C) compared to non-polar solvents .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Answer: The carboxylic acid group undergoes activation (e.g., via thionyl chloride or DCC) to form reactive intermediates like acyl chlorides or mixed anhydrides. Steric hindrance from the cyclohexane ring slows reactions with bulky nucleophiles (e.g., tert-butanol), while electron-withdrawing groups (e.g., -OH) enhance electrophilicity at the carbonyl carbon. Kinetic studies on similar systems show a 2–3× rate reduction compared to linear-chain analogs due to ring strain .
Q. How do researchers resolve contradictions in reported reaction yields for nucleophilic additions to this compound derivatives?
Answer: Discrepancies in yields often arise from substituent positioning (axial vs. equatorial) and solvent polarity . For example:
| Condition | Yield (%) | Notes |
|---|---|---|
| Ethanol, 25°C | 45 | Axial -OH slows nucleophilic attack |
| DMF, 60°C | 72 | Polar aprotic solvent enhances reactivity |
| Controlled experiments using deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can track intermediate formation and identify rate-limiting steps . |
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Answer: Under acidic conditions , protonation of the carboxylic acid group stabilizes the molecule, preventing decarboxylation. In basic environments (pH > 10), deprotonation triggers ring strain relief via hydroxide-mediated ring-opening or β-keto acid formation. Degradation studies on cyclohexane-carboxylic acids show a half-life of >24 hrs at pH 3 vs. <2 hrs at pH 12 .
Q. What safety protocols are recommended for handling this compound in catalytic hydrogenation experiments?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (H315/H319 hazards) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal.
Data Contradiction Analysis
Q. Why do computational models and experimental data sometimes conflict regarding the compound’s dipole moment?
Answer: Discrepancies arise from implicit vs. explicit solvation models in DFT calculations. Experimental dipole moments (measured in DMSO) for similar hydroxycyclohexane-carboxylic acids range from 2.8–3.2 D, whereas gas-phase DFT predictions underestimate values by 0.5–1.0 D. Including solvent effects (e.g., PCM model) improves alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
